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methylpyridazin-3(2H)-one

CAS No.: 1509930-06-6

Cat. No.: B2370545

Get Quote

Abstract
The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a

core pharmacophore in cardiovascular, anti-inflammatory, and anticancer therapeutics.[1] While

N-2 alkylation is trivial, functionalization at the C-6 position is electronically distinct and

synthetically high-value. This guide details two orthogonal protocols for C-6 functionalization:

Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) for arylation, and Minisci-Type

Radical Substitution for direct C-H alkylation. These protocols are designed for reproducibility

and scalability in drug discovery workflows.

Strategic Overview & Reactivity Profile
The C-6 position of the pyridazinone ring is unique. It sits para to the carbonyl and ortho to the

N-N bond, creating an electron-deficient center susceptible to nucleophilic attack (via SNAr on

halogenated precursors) and radical addition. Conversely, it is deactivated toward electrophilic

aromatic substitution.
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Figure 1: Reactivity profile of the pyridazinone scaffold highlighting the orthogonality of the C-6

position.

Method A: Palladium-Catalyzed Cross-Coupling
(Suzuki-Miyaura)[2][3][4]
Objective: Introduction of aryl/heteroaryl motifs at C-6. Mechanism: Pd(0)/Pd(II) catalytic cycle

involving oxidative addition into the C-Cl bond, transmetallation with boronic acid, and reductive

elimination.

Critical Considerations (The "Why" behind the steps)
Substrate Choice: 6-chloropyridazin-3(2H)-one is the standard electrophile. However, the

lactam proton (N-H) can poison catalysts or lead to side reactions. Best Practice: Protect N-2

(e.g., Methyl, SEM, THP) before coupling, or use 3 equivalents of base to generate the

dianion species in situ.

Catalyst Selection: Pd(PPh3)4 is standard but air-sensitive. Pd(dppf)Cl2 is more robust for

sterically hindered substrates.

Base Effect: Weak bases (Na2CO3) prevent hydrolysis of the chloropyridazinone, which is

sensitive to strong hydroxide bases at high temps.
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Protocol 1: Microwave-Assisted Suzuki Coupling at C-6
Reagents:

Substrate: 2-Methyl-6-chloropyridazin-3(2H)-one (1.0 equiv)

Coupling Partner: Arylboronic acid (1.2 equiv)

Catalyst: Pd(PPh3)4 (5 mol%)

Base: 2M Aqueous Na2CO3 (2.0 equiv)

Solvent: DME (Dimethoxyethane) / Ethanol / Water (7:2:1 ratio)

Step-by-Step Workflow:

Vessel Preparation: Use a microwave-rated pressure vial (10-20 mL). Add a magnetic stir

bar.

Charge Solids: Add the chloropyridazinone (1.0 mmol, 144 mg), arylboronic acid (1.2 mmol),

and Pd(PPh3)4 (58 mg, 0.05 mmol).

Self-Validating Check: The catalyst should be a bright yellow powder. If it is orange or

brown, it is oxidized and yield will drop.

Solvent Addition & Degassing: Add the solvent mixture (4 mL). Cap the vial with a septum.

Sparge with Argon gas for 5 minutes via a needle.

Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd

catalyst.

Base Addition: Inject the degassed 2M Na2CO3 solution (1 mL).

Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor:

Temp: 120 °C

Time: 20 minutes
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Power: Dynamic (Max 150W)

Workup:

Cool to RT. Filter through a pad of Celite (removes Pd black).

Dilute filtrate with EtOAc (20 mL) and wash with Brine (2 x 10 mL).

Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc

gradient).

Method B: Minisci-Type Radical Alkylation (Direct C-
H Functionalization)[5]
Objective: Direct introduction of alkyl/cycloalkyl groups at C-6 without pre-halogenation.

Mechanism: Silver-catalyzed oxidative decarboxylation of a carboxylic acid generates an alkyl

radical.[2] This nucleophilic radical attacks the electron-deficient pyridazinone ring at the most

positive carbon (C-6 or C-4, dependent on acidity).

Critical Considerations
Regioselectivity: In acidic media, the pyridazinone is protonated, increasing the

electrophilicity of C-6.

Radical Source: Carboxylic acids are cheap and abundant radical precursors.

Safety: This reaction generates CO2 gas. Do not seal the vessel tightly; use a bubbler.

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation
Reagents:

Substrate: Pyridazin-3(2H)-one (1.0 equiv)

Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)

Catalyst: AgNO3 (0.2 equiv)
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Oxidant: (NH4)2S2O8 (Ammonium persulfate) (1.5 equiv)

Solvent: 10% Aqueous H2SO4 / Acetonitrile (1:1)

Step-by-Step Workflow:

Setup: Use a 3-neck round bottom flask equipped with a reflux condenser and a temperature

probe.

Dissolution: Dissolve pyridazinone (1.0 mmol, 96 mg) and the carboxylic acid (3.0 mmol) in

the solvent mixture (5 mL).

Note: The solution must be acidic (pH < 2) to ensure protonation of the heterocycle.

Catalyst Addition: Add AgNO3 (34 mg, 0.2 mmol).

Reaction Initiation: Heat the mixture to 70 °C.

Oxidant Addition (Critical Step):

Dissolve (NH4)2S2O8 (342 mg, 1.5 mmol) in 2 mL water.

Add this solution dropwise over 20 minutes.

Self-Validating Check: You should observe steady gas evolution (CO2). If gas evolution is

violent, slow the addition rate.

Completion: Stir at 70 °C for an additional 60 minutes.

Workup:

Neutralize with saturated NaHCO3 (Caution: Foaming).

Extract with DCM (3 x 20 mL).

Purify via column chromatography.

Workflow Visualization (DOT Diagram)
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Figure 2: Workflow for Minisci-type alkylation, emphasizing the critical oxidant addition step.

Comparative Data Summary
Feature Suzuki-Miyaura (Method A)

Minisci Alkylation (Method
B)

Bond Formed C(sp2)-C(sp2) (Aryl) C(sp2)-C(sp3) (Alkyl)

Pre-functionalization Required (6-Chloro) Not Required (Direct C-H)

Reaction Conditions Basic, Inert Atmosphere Acidic, Open Air (tolerant)

Typical Yield High (70-95%) Moderate (40-65%)

Main Limitation
Requires expensive Pd

catalyst
Mono- vs. Bis-alkylation control
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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